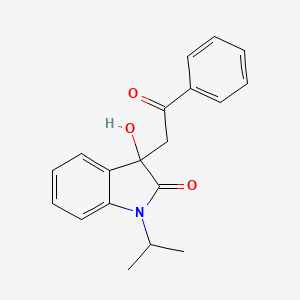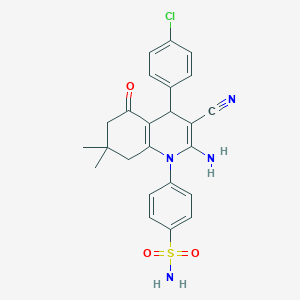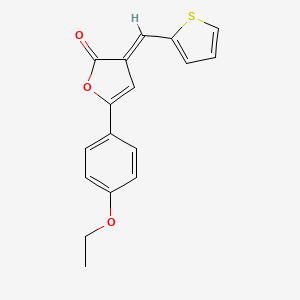
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” typically involves multi-step organic reactions. Common starting materials might include indole derivatives, phenylacetic acid, and isopropylamine. The synthesis could involve steps such as:
Condensation reactions: to form the indole core.
Oxidation reactions: to introduce the keto group.
Hydroxylation: to add the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: to increase reaction efficiency.
Solvent selection: to ensure the solubility of intermediates.
Temperature and pressure control: to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield diketones, while reduction could produce diols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of “3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
“3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-hydroxy-3-phenacyl-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C19H19NO3/c1-13(2)20-16-11-7-6-10-15(16)19(23,18(20)22)12-17(21)14-8-4-3-5-9-14/h3-11,13,23H,12H2,1-2H3 |
InChI Key |
RWUSCDMHXVIVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11605503.png)
![1-(4-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)azepan-2-one](/img/structure/B11605519.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B11605526.png)

![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605537.png)
![1-[4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B11605539.png)
![(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605549.png)
![8,9-Bis(4-methoxyphenyl)-2-(3-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11605556.png)
![ethyl (5Z)-2-[(3-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11605564.png)

![5-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11605575.png)


![(2Z)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605590.png)